molecular formula C24H32N2O2S B11071352 N-(4-tert-butylbenzyl)-2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}benzamide

N-(4-tert-butylbenzyl)-2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}benzamide

Cat. No.: B11071352
M. Wt: 412.6 g/mol
InChI Key: ZSCDPKUQJSXSFW-UHFFFAOYSA-N
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Description

N-[(4-TERT-BUTYLPHENYL)METHYL]-2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}BENZAMIDE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-TERT-BUTYLPHENYL)METHYL]-2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzamide core, followed by the introduction of the tert-butylphenyl and diethylcarbamoylmethylsulfanyl groups. Common reagents used in these reactions include various chlorinating agents, amines, and thiols under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-TERT-BUTYLPHENYL)METHYL]-2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide core, using reagents like sodium hydroxide or other nucleophiles.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled pH, temperature, and solvent environment, to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(4-TERT-BUTYLPHENYL)METHYL]-2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-TERT-BUTYLPHENYL)METHYL]-2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-TERT-BUTYLPHENYL)METHYL]-2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}BENZAMIDE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H32N2O2S

Molecular Weight

412.6 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-2-[2-(diethylamino)-2-oxoethyl]sulfanylbenzamide

InChI

InChI=1S/C24H32N2O2S/c1-6-26(7-2)22(27)17-29-21-11-9-8-10-20(21)23(28)25-16-18-12-14-19(15-13-18)24(3,4)5/h8-15H,6-7,16-17H2,1-5H3,(H,25,28)

InChI Key

ZSCDPKUQJSXSFW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CSC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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